molecular formula C17H20N2O2S B6707153 N-[2-(2-methoxyethylamino)phenyl]-2-methylsulfanylbenzamide

N-[2-(2-methoxyethylamino)phenyl]-2-methylsulfanylbenzamide

Cat. No.: B6707153
M. Wt: 316.4 g/mol
InChI Key: SNIWVNIJBUCQEE-UHFFFAOYSA-N
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Description

N-[2-(2-methoxyethylamino)phenyl]-2-methylsulfanylbenzamide is a complex organic compound that features both amine and benzamide functional groups

Properties

IUPAC Name

N-[2-(2-methoxyethylamino)phenyl]-2-methylsulfanylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2S/c1-21-12-11-18-14-8-4-5-9-15(14)19-17(20)13-7-3-6-10-16(13)22-2/h3-10,18H,11-12H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNIWVNIJBUCQEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC1=CC=CC=C1NC(=O)C2=CC=CC=C2SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-methoxyethylamino)phenyl]-2-methylsulfanylbenzamide typically involves a multi-step process. One common route includes the following steps:

    Formation of the amine intermediate: This involves the reaction of 2-methoxyethylamine with a suitable aromatic compound under controlled conditions.

    Coupling with benzamide: The intermediate is then reacted with 2-methylsulfanylbenzoyl chloride in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to increase yield and purity. This can include the use of advanced catalytic systems and continuous flow reactors to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-methoxyethylamino)phenyl]-2-methylsulfanylbenzamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Conditions typically involve the use of a Lewis acid catalyst and an appropriate electrophile.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

N-[2-(2-methoxyethylamino)phenyl]-2-methylsulfanylbenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-[2-(2-methoxyethylamino)phenyl]-2-methylsulfanylbenzamide exerts its effects involves interaction with specific molecular targets. These targets may include enzymes or receptors that are critical in various biological pathways. The exact pathways and targets can vary depending on the specific application of the compound.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-ethylphenyl)-2-(2-methoxyethylamino)propionamide
  • N-(4-(2-methoxyethyl)-3-(2-methoxyethylamino)phenyl)acetamide

Uniqueness

N-[2-(2-methoxyethylamino)phenyl]-2-methylsulfanylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

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